Epirubicinol

Cardio-Oncology Anthracycline Toxicity In Vivo Metabolism

Epirubicinol is the definitive metabolite standard for anthracycline cardiotoxicity research. Unlike doxorubicinol, its formation is ~60% lower and uniquely resistant to taxane (paclitaxel/docetaxel) stimulation, making it non-substitutable for accurate epirubicin combination therapy studies. This diastereomeric mixture is critical for HPLC/LC-MS/MS method validation, pharmacokinetic modeling (t1/2 ~18.1 h), and investigating metabolic drug resistance. Ensure your analytical and toxicological workflows are based on the correct, well-characterized reference compound to avoid invalid results.

Molecular Formula C27H31NO11
Molecular Weight 545.5 g/mol
CAS No. 76155-56-1
Cat. No. B136383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpirubicinol
CAS76155-56-1
Synonyms10-[(3-Amino-2,36,-trideoxy-α-L-arabino-hexopyranosyl)oxy]-8-[(1S)-1,2_x000B_-dihydroxyethyl]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-(8S,10S)-5,12-naphthacenedione Citrate;  13-Dihydroadriamycin Citrate; 
Molecular FormulaC27H31NO11
Molecular Weight545.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O
InChIInChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,16-,17-,22-,27-/m0/s1
InChIKeyNKZRZOVSJNSBFR-QXAZHNFISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epirubicinol (CAS 76155-56-1) Procurement Guide: Anthracycline Metabolite for Cardiotoxicity Research and Analytical Reference Standards


Epirubicinol is the primary 13-dihydro (secondary alcohol) metabolite of the antineoplastic anthracycline epirubicin [1]. It is formed via the two-electron carbonyl reduction of epirubicin by cytoplasmic aldehyde reductases and aldo-keto reductases in the liver and other organs, including the heart [2]. Epirubicinol is a diastereomeric mixture with significantly reduced cytotoxic activity compared to the parent drug epirubicin and is considered a key molecular species implicated in the development of anthracycline-induced cardiotoxicity [3]. As a metabolite standard, it is essential for analytical method development, pharmacokinetic modeling, and toxicological research focused on anthracycline safety and metabolism.

Why Epirubicinol Cannot Be Substituted by Other Anthracycline Metabolites in Specialized Research


Anthracycline alcohol metabolites (e.g., doxorubicinol, idarubicinol, daunorubicinol) are not functionally interchangeable due to significant differences in their formation rates, intrinsic cardiotoxicity, cytotoxic potency, and interactions with clinical taxane co-therapies [1]. Epirubicinol, specifically, exhibits a unique metabolic and toxicological profile compared to doxorubicinol. Its formation from epirubicin is less efficient and is uniquely resistant to stimulation by taxanes like paclitaxel and docetaxel, a key factor in the improved cardiac tolerability of epirubicin-taxane combination chemotherapy [2]. Furthermore, epirubicinol's reduced cytotoxic activity is distinct from that of idarubicinol, which retains near-parental potency [3]. Therefore, substituting epirubicinol with another anthracycline metabolite in mechanistic toxicology, drug-interaction, or analytical studies would yield invalid or misleading results [4].

Quantitative Differentiation of Epirubicinol vs. Doxorubicinol and Other Analogs: A Data-Driven Guide


Reduced In Vivo Formation and Cardiotoxicity: Epirubicinol Levels Are ~60% Lower Than Doxorubicinol in a Chronic Rat Model

In a chronic cardiotoxicity model in rats, epirubicin (EPI) formed approximately 60% lower amounts of its alcohol metabolite, epirubicinol (EPIol), compared to the formation of doxorubicinol (DOXol) from doxorubicin (DOX), despite comparable cardiac uptake of the parent drugs [1]. The lower metabolite levels were measured at both 4 and 13 weeks post-treatment and were statistically significant (P<0.001) [1]. This reduced formation of EPIol correlated with less severe progressive cardiotoxic effects, as measured by electrocardiographic and haemodynamic parameters [1].

Cardio-Oncology Anthracycline Toxicity In Vivo Metabolism

Decreased Cytotoxic Potency: Epirubicinol Exhibits 100-Fold Lower Activity Than Parent Drug in Glioblastoma Cells

In a comparative study using doxorubicin-sensitive rat C6 glioblastoma cells, the 13-dihydrometabolite epirubicinol exhibited growth inhibitory activity that was much lower than that of its parent compound, epirubicin [1]. In contrast, idarubicinol showed similar potency to its parent drug [1]. Specifically, the concentration required for growth inhibition was approximately 100 times higher for the metabolites doxorubicinol, epirubicinol, and daunorubicinol compared to their respective parent drugs [1]. This demonstrates that the reduction to the C-13 alcohol metabolite drastically reduces cytotoxic potential for epirubicinol.

Cancer Research Drug Resistance In Vitro Cytotoxicity

Defective Taxane Stimulation: Paclitaxel Increases Epirubicinol AUC by ~2.2-Fold, a Unique Interaction vs. Doxorubicinol

A clinical pharmacokinetic study in breast cancer patients revealed a unique interaction where co-administration of paclitaxel with epirubicin significantly increased the area under the plasma concentration-time curve (AUC) of epirubicinol (EOL) by approximately 2.2-fold compared to epirubicin alone (1,521 ± 150 vs. 692 ± 46 ng/mL*h, P < .01) [1]. In contrast, docetaxel had no significant effect on EOL AUC [1]. This differential effect on epirubicinol metabolism is distinct from doxorubicinol, where both taxanes stimulate metabolite formation [2].

Clinical Pharmacology Drug-Drug Interactions Breast Cancer Chemotherapy

Unique Salvage Pathway: Epirubicinol's Parent Drug is Metabolized to Doxorubicinolone, a Pathway Not Shared with Doxorubicin

In an ex vivo model using human myocardial strips, epirubicin exhibited a unique metabolization to doxorubicinolone, the product of epirubicin deglycosidation and carbonyl reduction, a pathway not observed for doxorubicin [1]. This metabolite, doxorubicinolone, acted as an efflux promoter, with 1 mole of the compound promoting the concomitant elimination of as many as ~40 moles of epirubicin from the tissue, thereby limiting cardiac accumulation [1]. On balance, this pathway diminished the epirubicin-to-doxorubicin cardiac accumulation ratio from an initial 2-fold higher uptake to a net ~1.5-fold higher level [1].

Cardiac Metabolism Drug Transport Cardio-Oncology

Faster Clearance: Epirubicinol's Terminal Half-Life is ~16% Shorter Than That of Epirubicin

In a pharmacokinetic study of 78 patients with metastatic breast cancer, epirubicinol appeared quickly after epirubicin administration and its terminal half-life (t1/2γ) was shorter than that of the parent compound [1]. The mean t1/2γ for epirubicinol was 18.1 ± 4.8 hours, compared to 21.6 ± 7.9 hours for epirubicin [1]. This indicates a faster rate of elimination for the metabolite, which is a key parameter for pharmacokinetic modeling.

Pharmacokinetics Metabolism Bioanalysis

Validated Research and Industrial Application Scenarios for Epirubicinol (CAS 76155-56-1)


Analytical Reference Standard for Bioequivalence and Pharmacokinetic Studies

Epirubicinol is an essential analytical reference standard for the development and validation of HPLC and LC-MS/MS methods used in bioequivalence studies of generic epirubicin formulations and in therapeutic drug monitoring. Its distinct pharmacokinetic profile, including a terminal half-life of ~18.1 hours and its rapid appearance post-infusion, necessitates a specific, well-characterized standard for accurate quantification in plasma [1]. The compound's unique response to taxane co-medications (e.g., a 2.2-fold AUC increase with paclitaxel) further underscores the need for its specific inclusion in analytical panels for drug-interaction studies [2].

Mechanistic Toxicology Research on Anthracycline-Induced Cardiotoxicity

Epirubicinol is a critical reagent for investigating the molecular mechanisms of anthracycline-induced cardiomyopathy. Its formation, which is approximately 60% lower in vivo compared to doxorubicinol [1], and its parent drug's unique metabolism to the efflux-promoting doxorubicinolone [2], provide a comparative system to dissect the relative contributions of secondary alcohol metabolites versus other toxic species (e.g., reactive oxygen species) to cardiac damage. Researchers require epirubicinol to model the clinically distinct, less severe cardiotoxicity profile of epirubicin compared to doxorubicin.

In Vitro Cancer Cell Resistance and Cytotoxicity Profiling

In oncology research, epirubicinol serves as a key comparator to study drug resistance mechanisms. Its significantly reduced cytotoxic activity (~100-fold less than epirubicin) compared to metabolites like idarubicinol, which retains near-parental potency, makes it a valuable tool [1]. By comparing the effects of epirubicinol with those of epirubicin and other anthracycline metabolites on cancer cell lines, researchers can delineate pathways of metabolic inactivation and drug efflux (e.g., ABC transporters) that contribute to clinical drug resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epirubicinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.